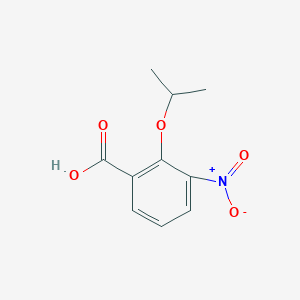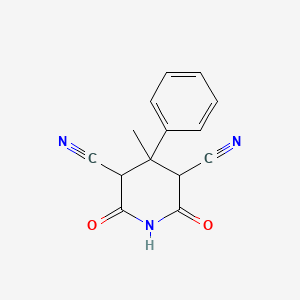
2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. The addition of a fluorine atom enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol typically involves the condensation of ortho-phenylenediamine with a fluorinated aldehyde or ketone. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by reduction with sodium borohydride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, to form various reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
- Oxidation products include 2-(6-Fluoro-1H-benzimidazol-2-yl)acetaldehyde or 2-(6-Fluoro-1H-benzimidazol-2-yl)acetone.
- Reduction products include various hydrogenated benzimidazole derivatives.
- Substitution products depend on the nucleophile used, resulting in compounds like 2-(6-Amino-1H-benzimidazol-2-yl)ethanol .
Applications De Recherche Scientifique
2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated benzimidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving nucleic acid synthesis.
Medicine: Investigated for its anticancer, antiviral, and antifungal properties due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with enhanced chemical stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication and transcription processes.
Microtubule Disruption: It can bind to microtubule proteins, inhibiting their polymerization and thus affecting cell division and growth.
Comparaison Avec Des Composés Similaires
- 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
- 1-(1H-benzimidazol-2-yl)ethanol
- (6-Methoxy-1H-benzimidazol-2-yl)methanol
Comparison:
Uniqueness: The presence of the fluorine atom in 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol enhances its chemical stability and bioavailability compared to its non-fluorinated counterparts.
Activity: Fluorinated benzimidazoles generally exhibit higher biological activity due to the electron-withdrawing effects of the fluorine atom, which can enhance binding affinity to biological targets
Propriétés
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSVTTXULUADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)


